Molecular weight and chemical structure of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride
Molecular weight and chemical structure of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride
An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: Structure, Properties, and Analysis
Abstract
This technical guide provides a comprehensive scientific overview of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride (CAS No: 2803861-90-5), a substituted nitroaniline derivative of interest to researchers and professionals in drug development and chemical synthesis.[1] The document delineates the compound's core chemical identity, including its molecular structure and key identifiers. It presents a detailed summary of its physicochemical properties, drawing comparisons with its free base form to explain the functional implications of hydrochloride salt formation. Furthermore, this guide offers field-proven, step-by-step protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices. Safety, handling, and potential research applications are also discussed, grounding the compound in a practical, operational context.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section details the nomenclature, key identifiers, and structural attributes of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.
Nomenclature and Key Identifiers
The systematic identification of this compound is crucial for accurate documentation and database searches. The primary identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-chloro-2-methoxy-4-nitroaniline;hydrochloride | Chemspace[1] |
| CAS Number | 2803861-90-5 | Chemspace[1] |
| Molecular Formula | C₇H₈Cl₂N₂O₃ | Chemspace[1] |
| Molecular Weight | 239.06 g/mol | Calculated |
| Canonical SMILES | COC1=C(C=C(C(=C1)N)Cl)[O-].Cl | Chemspace[1] |
| InChI Key | QWWPQVSOHVQEOI-UHFFFAOYSA-N | Chemspace[1] |
Note: The free base, 5-Chloro-2-methoxy-4-nitroaniline, has a CAS number of 6259-08-1, a molecular formula of C₇H₇ClN₂O₃, and a molecular weight of approximately 202.59 g/mol .[2][3]
Chemical Structure Visualization
The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior and reactivity. The structure of 5-Chloro-2-methoxy-4-nitroaniline consists of a benzene ring substituted with five groups: a chlorine atom, a methoxy group, a nitro group, and an amino group, which is protonated in the hydrochloride form.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The data presented here are primarily computed properties for the free base, as experimental data for the hydrochloride salt is not widely available.
Core Properties Summary
The following table summarizes key computed properties for the free base, 5-Chloro-2-methoxy-4-nitroaniline.[2]
| Property | Value | Details and Significance |
| Molecular Weight | 202.59 g/mol | Foundational for all stoichiometric calculations.[2] |
| XLogP3 | 1.7 | This value indicates moderate lipophilicity, suggesting some solubility in organic solvents and potential for membrane permeability.[2] |
| Hydrogen Bond Donors | 1 (Amine group) | Influences solubility in protic solvents and potential for intermolecular interactions.[2] |
| Hydrogen Bond Acceptors | 4 (Methoxy O, two Nitro O's, N) | Contributes to polarity and solubility characteristics.[2] |
| Topological Polar Surface Area | 81.1 Ų | A key descriptor for predicting drug transport properties. |
The Role of Hydrochloride Salt Formation
The conversion of the basic aniline (free base) to its hydrochloride salt is a common strategy in pharmaceutical and chemical development. This transformation is performed to enhance the compound's properties:
-
Increased Aqueous Solubility: The primary reason for forming the salt is to significantly increase solubility in water and other polar solvents. The ionic nature of the salt allows for more favorable interactions with water molecules compared to the less polar free base.
-
Improved Stability and Handling: Crystalline salts are often more stable, less prone to degradation from air or light, and have better solid-state handling properties (e.g., non-hygroscopic, free-flowing powder) than their free base counterparts.
-
Enhanced Bioavailability: For drug development, increased aqueous solubility can directly correlate with improved dissolution rates and higher bioavailability.
Analytical Characterization Protocols
Robust analytical methods are essential for confirming the identity, purity, and quantity of a chemical substance. The protocols below are based on established techniques for related nitroaniline compounds and are tailored for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.[4][5]
Rationale for Method Selection
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity and assay determination of non-volatile, polar aromatic compounds. The presence of the benzene ring and nitro group creates a strong chromophore, making UV detection highly sensitive and specific. Reverse-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating this moderately lipophilic molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying potential volatile or semi-volatile impurities, GC-MS provides unparalleled selectivity and sensitivity. While the hydrochloride salt itself is non-volatile, this method is invaluable for analyzing the free base or related process impurities that might be present. The mass spectrometer provides definitive structural information for peak identification.
Protocol: Purity Assay by Reverse-Phase HPLC
This protocol provides a robust method for determining the purity of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.
-
Instrumentation and Materials:
-
HPLC system with UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or trifluoroacetic acid (TFA).
-
Reference standard of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid. Rationale: The acid ensures the aniline is protonated and improves peak shape by suppressing silanol interactions on the column.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for many aromatic compounds.
-
Elution Program: A gradient elution is recommended to ensure separation from both early and late-eluting impurities.
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
-
For an assay against a reference standard, compare the peak area of the sample to that of the standard of a known concentration.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is not widely available, data from closely related nitroaniline compounds indicate a high hazard potential.[6][7]
-
Hazard Profile: Analogous compounds are often classified as fatal if swallowed, in contact with skin, or if inhaled.[6][7] They can cause serious skin and eye irritation and may cause organ damage through prolonged or repeated exposure.[6][8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling powders, a respirator may be necessary to avoid inhalation.[8]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure proper ventilation at all times.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]
Applications in Research and Development
Substituted nitroanilines are valuable intermediates in organic synthesis. Their functional groups—amine, nitro, chloro, and methoxy—offer multiple handles for subsequent chemical transformations.
-
Pharmaceutical Synthesis: The aniline group can be readily diazotized or acylated, while the nitro group can be reduced to a second amine, creating a diamine structure. These diamines are precursors to heterocyclic ring systems common in pharmaceuticals. Related compounds like 5-Chloro-2-nitroaniline are used as building blocks for potential anticancer agents.[7]
-
Dye and Pigment Industry: The chromophoric nature of the nitroaniline scaffold makes it a useful starting material for the synthesis of azo dyes and other colorants.
-
Material Science: These types of molecules can be incorporated into polymers or other materials to impart specific electronic or optical properties.
References
-
Chemspace. 5-chloro-2-methoxy-4-nitroaniline hydrochloride - C7H8Cl2N2O3 | CSSB06641420126. [Link]
-
PubChem, National Center for Biotechnology Information. 5-Chloro-2-methoxy-4-nitroaniline. [Link]
-
NextSDS. 5-CHLORO-2-METHOXY-4-NITROANILINE — Chemical Substance Information. [Link]
-
Inxight Drugs. 5-CHLORO-2-NITROANILINE. [Link]
-
CPAchem. Safety data sheet - 2-Methoxy-4-nitroaniline. (2023). [Link]
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
PharmaCompass. 5-Chloro-2-nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. 160088-54-0|5-Chloro-4-methoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
